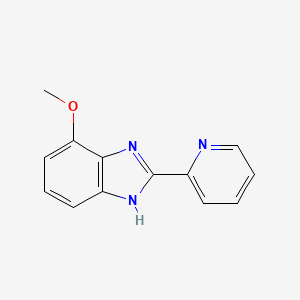

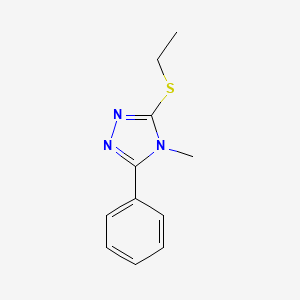

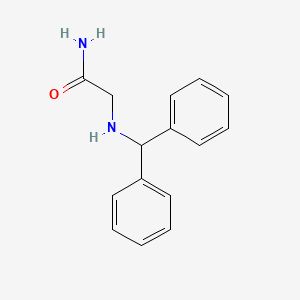

![molecular formula C13H11N3OS B6614232 N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 781622-52-4](/img/structure/B6614232.png)

N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Übersicht

Beschreibung

WAY-635114 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der B-Raf-Kinase bekannt ist . B-Raf-Kinase ist ein Protein, das eine entscheidende Rolle im MAPK/ERK-Signalweg spielt, der an Zellteilung, Differenzierung und Sekretion beteiligt ist. Die Inhibition der B-Raf-Kinase kann bei der Behandlung verschiedener Krebsarten, insbesondere solcher mit Mutationen im B-Raf-Gen, von Bedeutung sein.

Herstellungsmethoden

Die Synthese von WAY-635114 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung ein Molekulargewicht von 257,31 und eine chemische Formel von C13H11N3OS hat . Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese in kontrollierten Umgebungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

The synthesis of WAY-635114 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular weight of 257.31 and a chemical formula of C13H11N3OS . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield.

Analyse Chemischer Reaktionen

WAY-635114 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene oder Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

WAY-635114 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung des MAPK/ERK-Signalwegs und seiner Rolle in der Zellbiologie verwendet.

Biologie: In der Forschung eingesetzt, um die Mechanismen der Zellteilung und -differenzierung zu verstehen.

Medizin: Auf sein Potenzial bei der Behandlung von Krebs mit B-Raf-Mutationen untersucht.

Industrie: Bei der Entwicklung neuer Therapeutika zur gezielten Behandlung der B-Raf-Kinase eingesetzt.

Wirkmechanismus

WAY-635114 entfaltet seine Wirkung durch Inhibition der B-Raf-Kinase, wodurch der MAPK/ERK-Signalweg gestört wird. Diese Inhibition verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Proteinen, die an Zellteilung und -überleben beteiligt sind. Zu den molekularen Zielstrukturen gehören das B-Raf-Protein selbst und andere Komponenten des Signalwegs .

Wirkmechanismus

WAY-635114 exerts its effects by inhibiting B-Raf kinase, thereby disrupting the MAPK/ERK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream proteins involved in cell division and survival. The molecular targets include the B-Raf protein itself and other components of the signaling pathway .

Vergleich Mit ähnlichen Verbindungen

WAY-635114 ist einzigartig in seiner hohen Spezifität und Potenz als B-Raf-Kinase-Inhibitor. Ähnliche Verbindungen umfassen:

B-Raf IN 11: Ein selektiver B-RafV600E-Inhibitor mit einem IC50 von 76 nM.

KG5: Ein oral aktiver dualer PDGFRβ- und B-Raf-allosterischer Inhibitor.

Raf-Inhibitor 2: Ein potenter Raf-Kinase-Inhibitor mit einem IC50 von weniger als 1,0 μM.

WAY-635114 zeichnet sich durch seine spezifische Inhibition der B-Raf-Kinase aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFEOGQRMEPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391369 | |

| Record name | Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

781622-52-4 | |

| Record name | Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

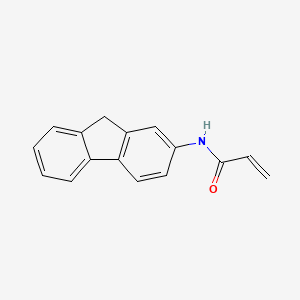

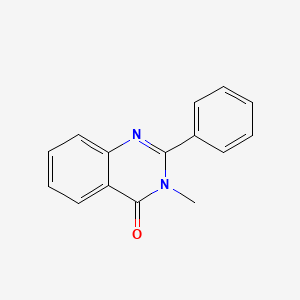

![1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B6614195.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B6614221.png)